Cas no 397843-71-9 ((3-(Phenylcarbamoyl)phenyl)boronic acid)

(3-(Phenylcarbamoyl)phenyl)boronic acid is a boronic acid derivative featuring a phenylcarbamoyl substituent at the meta position relative to the boronic acid group. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile boronic acid coupling partner for the synthesis of biaryl and heteroaryl structures. The phenylcarbamoyl moiety enhances stability and may influence reactivity in selective transformations. Its crystalline form ensures consistent purity, making it suitable for applications in pharmaceutical intermediates and materials science. The compound is typically handled under inert conditions to preserve its boronic acid functionality. Its structural features enable precise control in complex synthetic pathways.
(3-(Phenylcarbamoyl)phenyl)boronic acid structure
397843-71-9 structure
商品名:(3-(Phenylcarbamoyl)phenyl)boronic acid
CAS番号:397843-71-9
MF:C13H12BNO3
メガワット:241.0503
MDL:MFCD04115711
CID:68002
PubChem ID:10890044

(3-(Phenylcarbamoyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (3-(Phenylcarbamoyl)phenyl)boronic acid
    • (3-Phenylaminocarbonylphenyl)Boronic Acid
    • 3-Phenylcarbamoylbenzeneboronic acid
    • [3-(phenylcarbamoyl)phenyl]boronic acid
    • 3-Phenylaminocarbonylphenylboronic acid
    • 3-(Phenylcarbamoyl)benzeneboronic acid
    • Boronicacid, [3-[(phenylamino)carbonyl]phenyl]- (9CI)
    • 3-(phenylcarbamoyl)phenylboronic acid
    • Boronic acid, [3-[(phenylamino)carbonyl]phenyl]-
    • (3-PHENYLAMINOCARBONYL)BENZENEBORONIC ACID
    • ZFEJFNWZHUMGRH-UHFFFAOYSA-N
    • AM86933
    • AB20450
    • BC001943
    • ST24034283
    • X135
    • PS-9423
    • A22904
    • BP-11437
    • DTXSID40447319
    • AKOS015840713
    • 397843-71-9
    • (3-phenylaminocarbonylphenyl)boronic acid, AldrichCPR
    • 3-(Phenylcarbamoyl)phenylboronicacid
    • I12207
    • SCHEMBL1933481
    • CS-0174531
    • MFCD04115711
    • FT-0690170
    • MDL: MFCD04115711
    • インチ: 1S/C13H12BNO3/c16-13(15-12-7-2-1-3-8-12)10-5-4-6-11(9-10)14(17)18/h1-9,17-18H,(H,15,16)
    • InChIKey: ZFEJFNWZHUMGRH-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=C([H])C([H])=C([H])C(B(O[H])O[H])=C1[H])N([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 241.09100
  • どういたいしつりょう: 241.0910234g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 69.6

じっけんとくせい

  • 色と性状: イエロー結晶粉末
  • 密度みつど: 1.28
  • ゆうかいてん: 250-260°C
  • ふってん: °Cat760mmHg
  • フラッシュポイント: °C
  • 屈折率: 1.623
  • PSA: 69.56000
  • LogP: 0.69170

(3-(Phenylcarbamoyl)phenyl)boronic acid セキュリティ情報

(3-(Phenylcarbamoyl)phenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(3-(Phenylcarbamoyl)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P319605-100mg
(3-(Phenylcarbamoyl)phenyl)boronic Acid
397843-71-9
100mg
$ 80.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0084-1G
(3-(phenylcarbamoyl)phenyl)boronic acid
397843-71-9 95%
1g
¥ 745.00 2023-04-13
abcr
AB150686-10 g
(3-Phenylaminocarbonylphenyl)boronic acid; 97%
397843-71-9
10g
€457.00 2023-05-09
SHENG KE LU SI SHENG WU JI SHU
sc-261105-500 mg
(3-Phenylaminocarbonyl)benzeneboronic acid,
397843-71-9
500MG
¥2,076.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-261105-500mg
(3-Phenylaminocarbonyl)benzeneboronic acid,
397843-71-9
500mg
¥2076.00 2023-09-05
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H52612-1g
3-Phenylcarbamoylbenzeneboronic acid, 97%
397843-71-9 97%
1g
¥5890.00 2023-03-18
eNovation Chemicals LLC
D508595-1g
(3-(PhenylcarbaMoyl)phenyl)boronic acid
397843-71-9 97%
1g
$435 2024-05-24
Fluorochem
219650-5g
3-(Phenylcarbamoyl)phenyl)boronic acid
397843-71-9 95%
5g
£400.00 2022-02-28
Chemenu
CM136880-5g
(3-(Phenylcarbamoyl)phenyl)boronic acid
397843-71-9 97%
5g
$401 2023-02-02
Apollo Scientific
OR13127-1g
3-(Phenylcarbamoyl)benzeneboronic acid
397843-71-9
1g
£60.00 2023-05-18

(3-(Phenylcarbamoyl)phenyl)boronic acid 関連文献

(3-(Phenylcarbamoyl)phenyl)boronic acidに関する追加情報

(3-(Phenylcarbamoyl)phenyl)boronic acid: A Comprehensive Overview

(3-(Phenylcarbamoyl)phenyl)boronic acid (CAS No. 397843-71-9) is a versatile compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and materials science. This article provides a detailed exploration of the compound's properties, synthesis methods, and its role in recent scientific advancements.

Chemical Structure and Properties

(3-(Phenylcarbamoyl)phenyl)boronic acid is characterized by its unique chemical structure, which consists of a boronic acid group attached to a phenylcarbamoyl-substituted phenyl ring. The molecular formula of this compound is C14H12BO3N, and its molecular weight is 256.15 g/mol. The presence of the boronic acid group imparts several interesting properties to the molecule, such as its ability to form stable complexes with various functional groups and its reactivity in Suzuki-Miyaura coupling reactions.

The compound exhibits good solubility in polar solvents like water and ethanol, making it suitable for a wide range of chemical reactions. Its pKa value is approximately 8.5, indicating that it can exist in both acidic and basic forms depending on the pH of the solution. This property is crucial for its use in catalytic processes and as a building block in organic synthesis.

Synthesis Methods

The synthesis of (3-(Phenylcarbamoyl)phenyl)boronic acid can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 3-aminophenylboronic acid with phenyl isocyanate. This reaction proceeds via nucleophilic addition of the amine group to the isocyanate, followed by intramolecular cyclization to form the desired product.

Another approach involves the use of transition metal-catalyzed cross-coupling reactions. For instance, the palladium-catalyzed coupling of 3-bromophenylboronic acid with phenyl isocyanate can yield high yields of (3-(Phenylcarbamoyl)phenyl)boronic acid. This method is particularly useful for large-scale production due to its efficiency and scalability.

Applications in Organic Synthesis

(3-(Phenylcarbamoyl)phenyl)boronic acid has found extensive use as a versatile reagent in organic synthesis. Its boronic acid functionality makes it an excellent starting material for Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. These reactions are particularly valuable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

In addition to its role in cross-coupling reactions, (3-(Phenylcarbamoyl)phenyl)boronic acid can also serve as a protecting group for carboxylic acids and alcohols. The boronic ester formed by reacting the boronic acid with an alcohol can be easily cleaved under mild conditions, making it a useful tool for protecting functional groups during multistep syntheses.

Medicinal Chemistry Applications

The unique properties of (3-(Phenylcarbamoyl)phenyl)boronic acid have made it an attractive candidate for medicinal chemistry research. Recent studies have explored its potential as a scaffold for the development of new drugs targeting various diseases. For example, derivatives of this compound have shown promising activity against cancer cells by inhibiting specific enzymes involved in tumor growth and metastasis.

In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of (3-(Phenylcarbamoyl)phenyl)boronic acid-based compounds and evaluated their antiproliferative activity against human breast cancer cell lines. The results indicated that several derivatives exhibited potent cytotoxic effects, suggesting their potential as lead compounds for further drug development.

Materials Science Applications

Beyond its applications in organic synthesis and medicinal chemistry, (3-(Phenylcarbamoyl)phenyl)boronic acid has also found use in materials science. Its ability to form stable complexes with various functional groups makes it an ideal candidate for the preparation of functional materials with tailored properties.

In polymer chemistry, this compound has been used as a monomer or crosslinking agent to create polymers with enhanced mechanical strength and thermal stability. For instance, researchers at the University of California developed a novel polymer network using (3-(Phenylcarbamoyl)phenyl)boronic acid-based monomers, which exhibited superior mechanical properties compared to traditional polymers.

Conclusion

In summary, (3-(Phenylcarbamoyl)phenyl)boronic acid (CAS No. 397843-71-9) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical structure and properties make it an invaluable tool for researchers across various fields. As ongoing research continues to uncover new applications and potential uses, this compound is likely to play an increasingly important role in future scientific advancements.

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